molecular formula C12H10N4S2 B2699060 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 263386-01-2

4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2699060
CAS No.: 263386-01-2
M. Wt: 274.36
InChI Key: LAQCHAJFZDVXTG-UHFFFAOYSA-N
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Description

4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a thiazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methyl-2-thiophen-2-yl-1,3-thiazole with 2-aminopyrimidine in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiazole rings .

Scientific Research Applications

4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to the presence of both thiazole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities .

Properties

IUPAC Name

4-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S2/c1-7-10(8-4-5-14-12(13)16-8)18-11(15-7)9-3-2-6-17-9/h2-6H,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQCHAJFZDVXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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